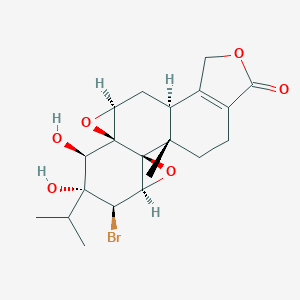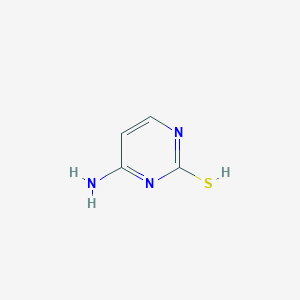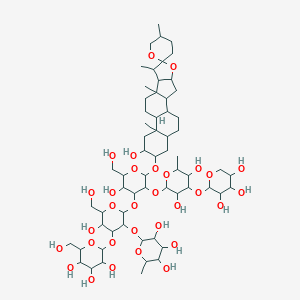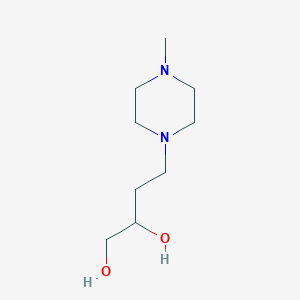
4-(4-Methylpiperazin-1-YL)butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-YL)butane-1,2-diol, commonly known as MPBD, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and has a unique chemical structure that makes it useful in various applications.
Mécanisme D'action
The mechanism of action of MPBD is not fully understood, but it is believed to act as a modulator of neurotransmitter release. It has been found to bind to specific receptors in the brain, including the dopamine transporter and the serotonin transporter. This binding can lead to an increase in the release of these neurotransmitters, which can have various effects on the brain.
Effets Biochimiques Et Physiologiques
MPBD has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which can lead to changes in mood, behavior, and cognition. MPBD has also been found to have anxiolytic and antidepressant effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPBD in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a useful tool in the study of the central nervous system. However, MPBD is a relatively new compound, and its long-term effects on the body are not fully understood. It is also important to note that MPBD is a controlled substance and should only be used in accordance with local laws and regulations.
Orientations Futures
There are many potential future directions for the use of MPBD in scientific research. One area of interest is the development of new drugs based on the MPBD scaffold. Researchers are also interested in studying the long-term effects of MPBD on the body, as well as its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the potential of MPBD in these areas.
Conclusion:
In conclusion, MPBD is a unique compound that has many potential applications in scientific research. Its ability to cross the blood-brain barrier and bind to specific receptors in the brain makes it a useful tool in the study of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential long-term effects on the body. MPBD should only be used in accordance with local laws and regulations, and its use should be restricted to scientific research purposes only.
Méthodes De Synthèse
The synthesis of MPBD involves the reaction of 4-methylpiperazine with butane-1,2-diol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
Applications De Recherche Scientifique
MPBD has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a useful tool in the study of the central nervous system, as it can cross the blood-brain barrier and bind to specific receptors in the brain. MPBD has also been used in the development of new drugs, as it can act as a scaffold for the synthesis of new compounds.
Propriétés
Numéro CAS |
132132-21-9 |
|---|---|
Nom du produit |
4-(4-Methylpiperazin-1-YL)butane-1,2-diol |
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)3-2-9(13)8-12/h9,12-13H,2-8H2,1H3 |
Clé InChI |
NFOPFURNJJEVPZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(CO)O |
SMILES canonique |
CN1CCN(CC1)CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



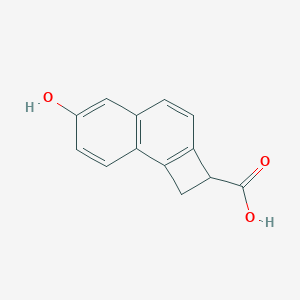
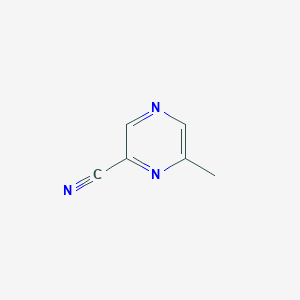
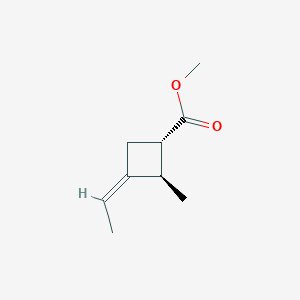
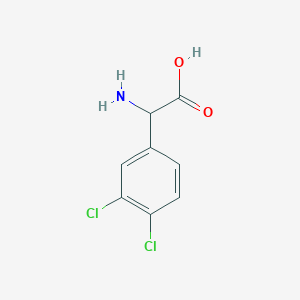
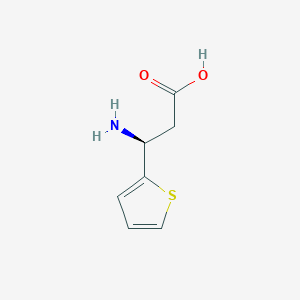
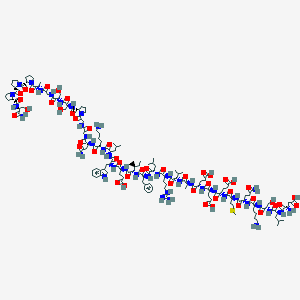
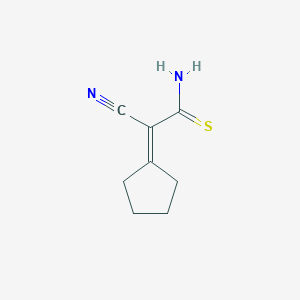
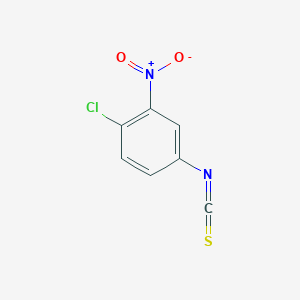
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
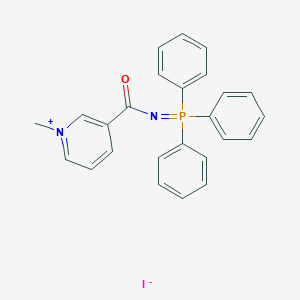
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
